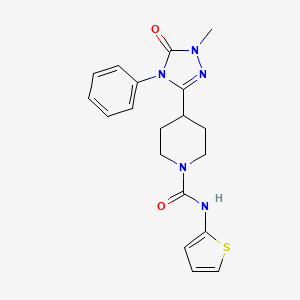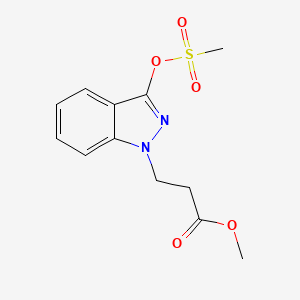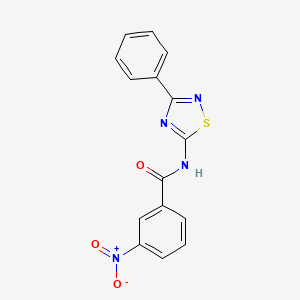
7-(2-Hydroxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(2-Hydroxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a chemically modified cyclic oligosaccharide produced from starch . It is also known as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It is commonly used as an excipient due to its unique properties such as non-toxicity, biodegradability, availability from renewable resources, and cost-effectiveness .
Synthesis Analysis
The synthesis of such compounds involves various chemical modifications. Among these, etherification is one of the most widespread derivatives by introducing an ether group which is commonly stable in both acidic and alkaline conditions . Hydroxyalkylation, alkylation, carboxymethylation, cationization, and cyanoethylation are some of the modifications commonly employed to prepare polysaccharides ethers derivatives .Molecular Structure Analysis
The molecular structure of HP-β-CD is characterized by a hydrophobic central cavity and a hydrophilic exterior with hydroxyl groups faced to aqueous solvents . It consists of 6, 7, or 8 α-D-glucopyranose units bound via α-1,4-glycosidic linkages .Chemical Reactions Analysis
The chemical reactions involving HP-β-CD are mainly associated with its ability to form inclusion complexes with various small and large drug molecules . The correct determination of degree of substitution (DS)/molar substitution (MS) is crucially important .Physical And Chemical Properties Analysis
HP-β-CD is a synthetic hydroxyalkyl derivative, with better water solubility with respect to α, β, and γ-cyclodextrins, due to the presence of hydrophilic alcohol groups . It is the least toxic of the CDs, and it is well tolerated in humans .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds like 7-(2-Hydroxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione have been a subject of extensive study. For instance, diketopyrrolopyrroles, which share a similar complexity in structure, have been highlighted for their versatile applications due to their straightforward synthesis, good stability, and near-unity fluorescence quantum yield. These compounds have found widespread use as high-quality pigments and in various high-tech applications like field-effect transistors and fluorescence imaging (Grzybowski & Gryko, 2015).
Applications in Supramolecular Chemistry
The utility of pyrrolidine derivatives in supramolecular chemistry, particularly in the self-assembly of supramolecular capsules derived from calixpyrrole components, has been documented. These structures exhibit significant potential in hosting and stabilizing various molecular entities through encapsulation, indicative of their potential in drug delivery systems and nanotechnology (Ballester, 2011).
Biomedical Applications
Pyrrolidine rings, including those found in this compound, are extensively utilized in drug discovery due to their ability to explore the pharmacophore space efficiently. This adaptability stems from the sp3-hybridization and the non-planarity of the ring, which contributes significantly to the stereochemistry and three-dimensional coverage of molecules. Such structures have been pivotal in developing compounds for treating various human diseases, showcasing their importance in medicinal chemistry (Li Petri et al., 2021).
Photophysical Properties
The investigation into the optical properties of derivatives similar to this compound reveals significant insights into their potential applications. For example, the extension of the chromophore structure in diketopyrrolopyrroles leads to substantial changes in their linear and nonlinear optical properties, crucial for developing advanced optical materials (Grzybowski & Gryko, 2015).
Mechanism of Action
Target of Action
The compound “7-(2-Hydroxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a derivative of hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to interact with various targets. The primary targets of this compound are likely to be similar to those of HP-β-CD, which include various proteins and enzymes involved in inflammatory responses .
Mode of Action
The compound interacts with its targets by forming inclusion complexes. This interaction is facilitated by the hydrophobic interior and hydrophilic exterior of the cyclodextrin molecule . The compound’s mode of action is likely to involve the alteration of the target’s function, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to affect various biochemical pathways. For instance, it has been shown that HP-β-CD can inhibit the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the overexpression of iNOS and COX-2 in LPS-stimulated BV2 and rat primary microglia . This suggests that the compound may have a role in modulating inflammatory responses.
Pharmacokinetics
The pharmacokinetics of the compound are likely to be influenced by its chemical structure and the properties of HP-β-CD. Studies on similar compounds have shown that they have a distribution half-life of around 1.8 hours and an elimination half-life averaging 93 hours . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a more accurate understanding.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interactions with various targets. For instance, it has been shown that similar compounds can inhibit the overproduction of various pro-inflammatory mediators, suggesting potential anti-inflammatory effects .
Action Environment
The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound’s inclusion complexes . Additionally, factors such as temperature and the presence of enzymes can also influence the compound’s action .
Future Directions
The future of HP-β-CD and similar compounds lies in their potential applications in the field of medicines for the design of various types of drug delivery systems . There is a growing tendency for creating new types of modification by combining different means of chemical techniques . The design principles are generally valid for other hydrophilic water-soluble polymeric carriers .
properties
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-9(20)8-19-10-11(15-13(19)18-6-4-5-7-18)16(2)14(22)17(3)12(10)21/h9,20H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNHAVXAULPFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2944303.png)
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2944304.png)

![3-(4-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2944308.png)
![N-benzyl-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2944310.png)
![1-Benzyl-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2944312.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2944314.png)
![2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2944315.png)